molecular formula C7H6ClFN2O B2671199 5-Chloro-2-fluorobenzohydrazide CAS No. 657424-44-7

5-Chloro-2-fluorobenzohydrazide

Cat. No.: B2671199
CAS No.: 657424-44-7
M. Wt: 188.59
InChI Key: YZVKIJZHORXKRW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorobenzohydrazide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is a derivative of benzohydrazide, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluorobenzohydrazide typically involves the reaction of 5-chloro-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, can be used for substitution reactions.

    Aldehydes/Ketones: For condensation reactions, typically under acidic or basic conditions.

Major Products:

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Chloro-2-fluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzohydrazide is primarily related to its ability to form hydrazones and other derivatives. These compounds can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

    5-Chloro-2-fluorobenzoic acid: A precursor in the synthesis of 5-Chloro-2-fluorobenzohydrazide.

    2-Fluorobenzohydrazide: Lacks the chlorine atom but shares similar chemical properties.

    5-Chlorobenzohydrazide: Lacks the fluorine atom but is otherwise similar in structure.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution can enhance its utility in various chemical and biological applications .

Properties

IUPAC Name

5-chloro-2-fluorobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVKIJZHORXKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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